5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-8-6-18-13(15-7-16-18)17-12(8)9-3-4-11(19-2)10(14)5-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWKDOLTWGBDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=N2)N=C1C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325856 | |
| Record name | 5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861207-30-9 | |
| Record name | 5-(3-fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically takes place at 140°C and completes within a few hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, late-stage functionalization techniques can be employed to introduce specific functional groups, further diversifying the compound’s applications .
Chemical Reactions Analysis
Substitution Reactions
The C-2 amine group and C-7 position undergo nucleophilic substitutions:
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Amine functionalization :
-
Halogenation :
Representative transformation :
Cross-Coupling Reactions
The aryl fluorine and methoxy groups enable participation in metal-catalyzed couplings:
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Suzuki–Miyaura coupling :
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Click chemistry :
Conditions for CuAAC :
| Alkyne Component | Azide Component | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Propargylated derivative | 1-Azidoglycoside | CuI | 80 | 92–98 |
Acid-Catalyzed Rearrangements
Under strong acidic conditions, Dimroth rearrangements occur:
-
Mechanism :
-
Conditions :
Example :
Biological Activity-Driven Modifications
The compound’s anticancer properties are enhanced through structural derivatization:
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Glycohybrid formation :
-
Structure–activity relationships (SAR) :
Anticancer activity data :
| Derivative | IC₅₀ (μM) vs MDA-MB-231 |
|---|---|
| Parent compound | >100 |
| Glycohybrid analog | 12.4 ± 1.2 |
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For example, compounds similar to 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have been studied for their ability to inhibit tumor growth and metastasis by targeting specific enzymes involved in cancer progression.
- Mechanism : The compound may inhibit thymidine phosphorylase, an enzyme linked to angiogenesis and tumor growth. Inhibition of this enzyme can disrupt the blood supply to tumors, thereby limiting their growth potential .
Antiviral Activity
The compound has shown promise in antiviral applications, particularly against influenza viruses. Studies have demonstrated that triazolo-pyrimidine derivatives can interfere with the RNA-dependent RNA polymerase complex of influenza A virus.
- Case Study : A related study highlighted the synthesis and evaluation of triazolo-pyrimidine derivatives that effectively disrupted the interaction between PA and PB1 subunits of the influenza polymerase complex, demonstrating antiviral activity through plaque reduction assays .
Neuroprotective Effects
There is emerging evidence suggesting that compounds in this class may possess neuroprotective properties. They could potentially be developed for treating neurodegenerative diseases such as Alzheimer's disease.
- Research Insight : Nonsteroidal anti-inflammatory properties have been associated with these compounds, indicating their potential use in managing inflammation-related neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and specificity of triazolo-pyrimidine derivatives. Modifications to the molecular structure can enhance binding affinity to target proteins or improve pharmacokinetic properties.
| Structural Feature | Modification Impact |
|---|---|
| Fluorine Substitution | Increases lipophilicity and potential bioactivity |
| Methoxy Group | Enhances solubility and may influence receptor interactions |
| Methyl Group | Can stabilize molecular conformation for better binding |
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it has been shown to inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The presence of the fluorine and methoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The bioactivity of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituent patterns at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:
Key Observations:
- This contrasts with analogues like 5-(4-fluorophenyl) (), which lacks methoxy, or 5,7-dimethoxy derivatives () designed for herbicidal activity .
- Position 6 Modifications : The methyl group in the target compound offers steric minimalism compared to bulkier groups like 3-chlorobenzyl () or morpholinyl-ethyl (). Smaller substituents may enhance membrane permeability .
- Sulfonamide vs. Aryl Groups : Sulfonamide at position 2 () confers herbicidal activity through acetolactate synthase inhibition, while aryl groups (e.g., phenyl, methoxyphenyl) are linked to anticancer or antimicrobial effects .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than hydrophilic derivatives like sulfonamides () but lower than morpholinyl-ethyl analogues (), suggesting balanced bioavailability .
- Metabolic Stability: Fluorine at position 5 may reduce oxidative metabolism, extending half-life compared to non-fluorinated compounds (e.g., 5-phenyl derivatives in ) .
Biological Activity
5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound's structure features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the 3-fluoro-4-methoxyphenyl group is believed to enhance its pharmacological profile.
Anticancer Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. Notably, certain derivatives demonstrated IC50 values in the low nanomolar range (e.g., 83 nM) for inhibiting tubulin polymerization, a critical process for cancer cell division and growth .
| Compound | Cell Line | IC50 Value (nM) |
|---|---|---|
| 8q | HeLa | 83 |
| 8r | A549 | 101 |
| 8s | MDA-MB-231 | 91 |
These compounds were found to inhibit tubulin binding similarly to combretastatin A-4, a known antitumor agent, suggesting that they may serve as lead compounds for further drug development.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains. The mechanism appears to involve the inhibition of key enzymes necessary for bacterial growth and survival.
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cell proliferation and apoptosis. The triazole ring can engage with specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction may lead to an accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death through mitochondrial pathways .
Case Studies
One notable study involved the synthesis and evaluation of related triazolo-pyrimidine derivatives. These compounds were tested in vivo using zebrafish embryos to assess their antiproliferative effects. Results indicated that certain derivatives significantly inhibited tumor growth without exhibiting cytotoxicity at therapeutic doses .
Q & A
Q. What are the optimal synthetic routes for 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves condensation of substituted triazoles with β-dicarbonyl precursors. A scalable protocol includes:
Core formation : React 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid to form the triazolopyrimidine scaffold .
Substituent introduction : Chlorination (POCl₃) at position 7, followed by nucleophilic substitution with 3-fluoro-4-methoxyphenyl groups under basic conditions (K₂CO₃ in ethanol/DMF) .
Methylation : Introduce the 6-methyl group via palladium-catalyzed cross-coupling or direct alkylation.
Key challenges include regioselectivity control and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve substituent positions and confirm regiochemistry .
- NMR spectroscopy : Analyze / NMR (400 MHz, DMSO-d₆) for methyl group multiplicity (δ 2.3–2.5 ppm) and aryl proton splitting patterns (δ 6.8–7.4 ppm) .
- Mass spectrometry : Confirm molecular weight via LC-MS (ESI+) with m/z ≈ 314 [M+H]⁺ .
Q. What are the basic structure-activity relationship (SAR) insights for triazolopyrimidines in anticancer research?
Methodological Answer: Critical substituent effects include:
| Position | Optimal Group | Activity Impact |
|---|---|---|
| 5 | Trifluoroethylamino | Enhances tubulin binding |
| Phenyl ring | 3-Fluoro, 4-methoxy | Improves solubility and target affinity |
| 6-Methyl | Methyl | Reduces metabolic degradation |
Advanced Research Questions
Q. How does 5-(3-Fluoro-4-methoxyphenyl)-6-methyl-triazolopyrimidine overcome multidrug resistance (MDR) in cancer cells?
Methodological Answer: The compound inhibits vinca alkaloid binding to tubulin without competing with taxanes, bypassing P-glycoprotein-mediated efflux .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
Q. How can crystallographic data resolve contradictions in proposed binding modes?
Methodological Answer:
- Co-crystallization : Soak tubulin (2 mg/mL) with compound (1 mM) and collect data (1.8–2.2 Å resolution).
- Docking vs. experimental results : Compare AutoDock Vina predictions (binding energy < -9 kcal/mol) with SHELXL-refined electron density maps to validate interactions (e.g., hydrogen bonds with β-tubulin Thr179) .
Q. What analytical methods detect degradation products under stress conditions?
Methodological Answer:
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
- HPLC-DAD : Use C18 column (ACN/0.1% formic acid gradient) to separate degradants. Confirm structures via HRMS and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
